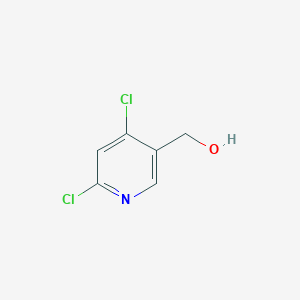

(4,6-Dichloropyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dichloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXWCRIARMBDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376397 | |

| Record name | (4,6-dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73998-95-5 | |

| Record name | (4,6-dichloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4,6-dichloropyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4,6-Dichloropyridin-3-yl)methanol synthesis protocol

An in-depth technical guide to the synthesis of (4,6-Dichloropyridin-3-yl)methanol for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds. Its dichloropyridine core offers multiple sites for further functionalization, making it a versatile intermediate. This guide details a common and effective protocol for its synthesis via the reduction of an ester precursor, Ethyl 4,6-dichloronicotinate. The methodology is adapted from established procedures for analogous dichloropyridine derivatives.

Synthesis Workflow

The primary route for the synthesis of this compound involves the direct reduction of the corresponding ethyl ester, Ethyl 4,6-dichloronicotinate. This process is typically achieved using a metal hydride reducing agent in an alcoholic solvent.

Caption: Synthesis workflow for this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of a closely related isomer, (2,6-dichloropyridin-4-yl)methanol, by the reduction of its corresponding ethyl ester. This data provides a strong basis for the synthesis of the target molecule.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Molar Ratio | Amount Used |

| Ethyl 2,6-dichloropyridine-4-carboxylate | 220.05 | 10 | 1.0 | 2.20 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 7 | 0.7 | 0.276 g |

| Ethanol | 46.07 | - | Solvent | 20 mL |

| 5N Hydrochloric Acid | - | - | Work-up | 15 mL |

| Product | ||||

| (2,6-dichloropyridin-4-yl)methanol | 178.01 | - | - | 1.63 g |

| Yield | 92% |

Data adapted from a patent describing the synthesis of the isomeric (2,6-dichloropyridin-4-yl)methanol[1].

Experimental Protocols

Primary Synthesis: Reduction of Ethyl 4,6-dichloronicotinate

This protocol describes the reduction of Ethyl 4,6-dichloronicotinate to this compound. The methodology is adapted from a procedure for a similar isomer and is expected to provide a high yield of the desired product[1].

Materials:

-

Ethyl 4,6-dichloronicotinate

-

Ethanol (absolute)

-

Sodium borohydride (NaBH₄)

-

5N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve Ethyl 4,6-dichloronicotinate in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 5°C using an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature at 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 5°C for 2 hours.

-

Allow the reaction mixture to warm to room temperature (25°C) and stir for an additional 5 hours.

-

After the reaction is complete, carefully add 5N hydrochloric acid to the reaction mixture to quench the excess sodium borohydride.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound.

Alternative Precursor Synthesis: Hydrolysis of Ethyl 4,6-dichloronicotinate

Should 4,6-Dichloronicotinic acid be the desired starting material for the reduction, it can be synthesized from its ethyl ester via hydrolysis.

Materials:

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

-

Methanol

-

Water

Procedure:

-

Treat a solution of Ethyl 4,6-dichloronicotinate in a mixture of THF, methanol, and water with a sodium hydroxide solution[4].

-

Stir the reaction mixture until the hydrolysis is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the product[4].

-

Filter the solid, wash with water, and dry to obtain 4,6-Dichloronicotinic acid, which is typically a white solid[4]. This process has been reported to yield around 96%[4].

This carboxylic acid can then be reduced to the target alcohol using appropriate reducing agents such as borane complexes (BH₃-THF or BH₃-SMe₂) or by first activating the carboxylic acid followed by reduction with sodium borohydride[5].

References

- 1. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to (4,6-Dichloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

(4,6-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug development. As a substituted pyridinemethanol, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the available physicochemical properties, a proposed synthetic route, and analytical methodologies for this compound. Due to the limited publicly available data on this specific molecule, this guide combines experimentally determined values with predicted data and proposes experimental protocols based on established chemical principles. This document aims to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of novel heterocyclic compounds.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS No: 73998-95-5) is presented below. It is important to note that while some data points are experimentally verified, others are computational predictions and should be treated as such.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | N/A |

| Molecular Weight | 178.02 g/mol | --INVALID-LINK-- |

| Melting Point | 82 - 83 °C | --INVALID-LINK-- |

| Boiling Point | 337.0±37.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; Soluble in DMSO and Methanol (Qualitative) | --INVALID-LINK-- |

| pKa | 13.18±0.10 (Predicted) | --INVALID-LINK-- |

| logP | 2.094 (Predicted, for isomer 4,6-Dichloropyridin-3-ol) | --INVALID-LINK-- |

Synthesis and Purification

A feasible and commonly employed method for the synthesis of pyridinemethanols is the reduction of the corresponding carboxylic acid. In the case of this compound, the logical precursor is 4,6-dichloronicotinic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available materials. The first step involves the synthesis of the key intermediate, 4,6-dichloronicotinic acid, followed by its reduction to the target alcohol.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol: Reduction of 4,6-Dichloronicotinic Acid

Materials:

-

4,6-Dichloronicotinic acid

-

Lithium Aluminum Hydride (LAH) or Borane-THF complex (BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,6-dichloronicotinic acid (1.0 eq) in anhydrous THF (10 mL per gram of acid).

-

Addition of Reducing Agent:

-

Using LAH: Cool the suspension to 0 °C in an ice bath. Slowly add a 1 M solution of LAH in THF (1.5 - 2.0 eq) via a dropping funnel. Caution: LAH reacts violently with water and protic solvents. Handle with extreme care under an inert atmosphere.

-

Using Borane: To the stirred solution at 0 °C, add a 1 M solution of BH₃·THF in THF (2.0 - 3.0 eq) dropwise.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching:

-

For LAH: Cool the reaction mixture to 0 °C. Cautiously and slowly add water dropwise to quench the excess LAH, followed by the addition of 15% NaOH solution and then more water until a granular precipitate is formed.

-

For Borane: Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane until gas evolution ceases.

-

-

Work-up: Filter the reaction mixture and wash the solid with THF. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Figure 2: General workflow for the reduction of 4,6-dichloronicotinic acid.

Analytical Methods

The identity and purity of this compound would be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be essential for structural confirmation. The expected chemical shifts can be predicted, but experimental verification is necessary.

-

¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the pyridine ring and a signal for the methylene protons of the hydroxymethyl group, as well as a broad singlet for the hydroxyl proton.

-

¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. However, the pyridine-3-methanol scaffold is a common motif in many biologically active compounds.

Derivatives of 3-pyridinemethanol have been investigated for a variety of therapeutic applications, including as vasodilators and in the synthesis of enzyme inhibitors.[1] For example, 3-pyridinemethanol itself has been explored for its vasodilatory properties.[1] Furthermore, the pyridine ring is a key structural component in many kinase inhibitors and other targeted therapies in oncology.

Given this context, this compound could be a valuable intermediate for the synthesis of novel compounds for biological screening. The two chlorine atoms provide reactive handles for further chemical modification through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Figure 3: Logical relationship for the utility of this compound in drug discovery.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of medicinal chemistry. While detailed experimental data for this specific compound is sparse, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and appropriate analytical methods for its characterization. The lack of biological data presents an opportunity for researchers to investigate the potential of this compound and its derivatives as novel therapeutic agents. The methodologies and information presented herein are intended to facilitate such research endeavors.

References

(4,6-Dichloropyridin-3-yl)methanol CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

This technical guide provides an in-depth overview of (4,6-Dichloropyridin-3-yl)methanol, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry.

Chemical Name: this compound CAS Number: 73998-95-5

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in experimental settings, including solubility and reaction condition considerations.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.01 g/mol |

| Appearance | White to yellow solid |

| Purity | >96% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis and Experimental Protocols

This compound is primarily utilized as a chemical intermediate. Detailed below are protocols for its use in the synthesis of other pyridine derivatives.

Synthesis of 2,4-dichloro-5-(chloromethyl)-pyridine from this compound

This protocol outlines the conversion of this compound to 2,4-dichloro-5-(chloromethyl)-pyridine, a potentially useful building block in drug discovery.[1]

Experimental Parameters:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Thionyl chloride |

| Solvent | Dichloromethane |

| Product | 2,4-dichloro-5-(chloromethyl)-pyridine |

| Yield | 47% |

Methodology:

-

A solution of this compound (2.5 g, 14 mmol) in dichloromethane (20 mL) is prepared in a suitable reaction vessel.[1]

-

Thionyl chloride (1.2 mL, 14 mmol) is added slowly to the stirred solution at room temperature.[1]

-

The reaction mixture is stirred for 15 minutes.[1]

-

The mixture is then cooled to 0°C and washed with a saturated aqueous solution of sodium bicarbonate.[1]

-

The organic phase is separated, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure.[1]

-

The crude product is purified by flash chromatography on silica gel using dichloromethane as the eluent to yield 2,4-dichloro-5-(chloromethyl)-pyridine (1.3 g, 47% yield).[1]

Synthesis of 4,6-dichloronicotinaldehyde from this compound

This protocol details the oxidation of this compound to form 4,6-dichloronicotinaldehyde.

Experimental Parameters:

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Manganese dioxide |

| Solvent | Trichloromethane |

| Product | 4,6-dichloronicotinaldehyde |

| Yield | 90% |

Methodology:

-

This compound (4.9 g, 28 mmol) is dissolved in trichloromethane (100 mL).

-

Manganese dioxide (24 g, 280 mmol) is added to the solution.

-

The reaction mixture is stirred at 75°C for 12 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is filtered through a pad of diatomaceous earth.

-

The filtrate is concentrated under reduced pressure to yield 4,6-dichloronicotinaldehyde (2.9 g, 90% yield).

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the synthetic transformations involving this compound as a key intermediate.

Caption: Synthesis of 2,4-dichloro-5-(chloromethyl)-pyridine.

Caption: Synthesis of 4,6-dichloronicotinaldehyde.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information on the specific biological activities of this compound itself. However, the broader class of dichloropyridine derivatives has been explored in various therapeutic areas. The presence of reactive chloro- and hydroxymethyl- groups makes this compound a versatile scaffold for the synthesis of novel chemical entities for biological screening. Researchers in drug development may find this compound to be a valuable starting point for the generation of libraries of compounds targeting a range of biological targets. The synthesis of derivatives, such as the aforementioned 2,4-dichloro-5-(chloromethyl)-pyridine and 4,6-dichloronicotinaldehyde, provides entry into more complex molecular architectures with potential pharmacological applications. Further research is warranted to elucidate the biological profile of this compound and its derivatives.

References

A Technical Guide to the Spectroscopic Analysis of (4,6-Dichloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (4,6-Dichloropyridin-3-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the standard methodologies and expected data based on the analysis of similar chemical structures. The included data tables are illustrative and serve as a template for the presentation of experimental results.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on known chemical shift and fragmentation patterns of related pyridine and benzyl alcohol derivatives.

Table 1: ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 (Pyridine ring) |

| ~7.5 | s | 1H | H-5 (Pyridine ring) |

| ~4.8 | s | 2H | -CH₂OH |

| ~3.5 | t | 1H | -CH₂OH |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-4 (Pyridine ring) |

| ~150 | C-6 (Pyridine ring) |

| ~148 | C-2 (Pyridine ring) |

| ~135 | C-3 (Pyridine ring) |

| ~122 | C-5 (Pyridine ring) |

| ~60 | -C H₂OH |

Table 3: IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1550 | Medium to Strong | C=C/C=N stretch (pyridine ring) |

| 1450-1350 | Medium | C-H bend |

| 1200-1000 | Strong | C-O stretch (alcohol) |

| 850-750 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 177/179/181 | High | [M]⁺˙ (Molecular ion with isotopic pattern for 2 Cl) |

| 148/150 | Medium | [M - CHO]⁺ |

| 113 | Medium | [M - CH₂OH - Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Data is typically acquired over 16-64 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the internal standard.

2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or a direct insertion probe. Electron ionization (EI) is a standard method for this type of molecule.

-

Sample Preparation (for GC-MS): A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC-MS Method:

-

Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Oven Program: A temperature ramp is used to elute the compound, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

-

MS Acquisition (EI):

-

The ionization energy is typically set to 70 eV.

-

The mass analyzer (e.g., quadrupole) scans a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Processing: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution pattern for chlorine (³⁵Cl and ³⁷Cl) is a key feature for identifying chlorinated fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Solubility and Stability of (4,6-Dichloropyridin-3-yl)methanol

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of (4,6-Dichloropyridin-3-yl)methanol. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide focuses on summarizing data from structurally similar compounds and outlines general experimental protocols for the quantitative determination of its properties. This guide is intended to support researchers, scientists, and drug development professionals in handling and formulating this compound.

Introduction

This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. An understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as drug discovery, where these properties influence bioavailability, formulation, and shelf-life. This technical guide provides a summary of available data on related compounds to infer the likely properties of this compound and presents detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a closely related isomer are presented in Table 1. These properties are crucial for predicting the compound's behavior in various solvent systems and under different environmental conditions.

Table 1: Physicochemical Properties of Dichloropyridinylmethanol Derivatives

| Property | This compound | (2,5-Dichloropyridin-3-yl)methanol |

| CAS Number | 73998-95-5[1] | 558465-93-3[2] |

| Molecular Formula | C₆H₅Cl₂NO | C₆H₅Cl₂NO[2] |

| Molecular Weight | 178.02 g/mol | 178.02 g/mol [2] |

| Appearance | Not specified | Colorless crystalline solid[2] |

| Melting Point | Not specified | 64-66 °C[3] |

| Boiling Point (Predicted) | Not specified | 292 °C[3] |

| pKa (Predicted) | Not specified | 12.0 ± 0.10[3] |

Solubility Profile

Qualitative and Quantitative Solubility of Related Compounds

Dichloropyridine derivatives generally exhibit low solubility in aqueous solutions and higher solubility in organic solvents.[2][3] Table 2 summarizes the reported solubility of similar compounds.

Table 2: Solubility of Structurally Related Pyridine Derivatives

| Compound | Solvent | Solubility Description | Reference |

| (2,5-Dichloropyridin-3-yl)methanol | Water | Lower solubility | [2][3] |

| Ethanol | Soluble | [2][3] | |

| Ether | Soluble | [2][3] | |

| Acetone | Soluble | [2][3] | |

| (4-Amino-pyridin-3-yl)-methanol | Water | Slightly soluble | [4] |

| DMSO | Slightly soluble | ||

| Methanol | Slightly soluble | ||

| 2-Chloropyridine | Water | 2.00 x 10⁴ mg/L at 25 °C | [5] |

| 3-Chloropyridine | Water | Slightly soluble | [6] |

| 4-Chloropyridine | Water | Soluble |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker[7]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method (e.g., HPLC-UV, LC-MS)[9]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to achieve equilibrium.[9] The equilibration time should be established by sampling at different time points until the concentration of the solute in the supernatant remains constant.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Filter the supernatant through a syringe filter to remove any solid particles.[9] Alternatively, centrifuge the samples at high speed and collect the supernatant. This step is critical to prevent overestimation of solubility.

-

Analysis: Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method. Prepare a calibration curve with standard solutions of known concentrations.

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent, and the results reported as the mean ± standard deviation.

Stability Profile

The chemical stability of a compound determines its shelf-life and the potential for the formation of degradation products, which may be inactive or toxic. The stability of this compound can be assessed through forced degradation studies.

Predicted Stability of Dichloropyridine Derivatives

-

Hydrolytic Stability: Chloropyridines can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.[10][11] The rate of hydrolysis is influenced by the position of the chlorine atoms on the pyridine ring.

-

Oxidative Stability: The pyridine ring is generally stable to oxidation, but the hydroxymethyl group can be susceptible to oxidation.

-

Photostability: Aryl chlorides can undergo photodechlorination upon exposure to UV light.[12][13] Therefore, this compound may be susceptible to degradation upon exposure to light.

-

Thermal Stability: Pyridine derivatives can decompose at elevated temperatures.[14][15][16][17] The degradation pathways can be complex, leading to a variety of products.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are designed to generate degradation products.[18][19][20]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat with 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound and a solution to heat (e.g., 80 °C).[20]

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[18]

-

-

Time Points: Collect samples at various time points to monitor the extent of degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[19]

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[21]

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and impurities.

Procedure:

-

Initial Method Development:

-

Select a suitable column (e.g., C18).

-

Choose a mobile phase system (e.g., acetonitrile/water or methanol/water with a buffer).

-

Perform initial runs with the unstressed compound to optimize the peak shape and retention time.

-

-

Method Optimization using Stressed Samples:

-

Inject the samples from the forced degradation studies.

-

Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.[22]

-

-

Method Validation:

-

Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity is demonstrated by the ability to resolve the parent peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.

-

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this compound is scarce, the information on related compounds and the detailed experimental protocols provided herein offer a solid foundation for researchers. It is imperative that the solubility and stability of this compound be experimentally determined to ensure its appropriate application in research and development. The methodologies outlined in this guide are well-established and, if followed, will yield reliable data to support further scientific investigation.

References

- 1. anaxlab.com [anaxlab.com]

- 2. chembk.com [chembk.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photolysis of aryl chlorides with aliphatic amines (Journal Article) | OSTI.GOV [osti.gov]

- 14. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 18. pharmaguru.co [pharmaguru.co]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 22. chromatographyonline.com [chromatographyonline.com]

Commercial Availability and Technical Profile of (4,6-Dichloropyridin-3-yl)methanol: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic utility of the heterocyclic building block, (4,6-Dichloropyridin-3-yl)methanol. Aimed at researchers, scientists, and professionals in drug development, this document consolidates key technical data, outlines experimental protocols for its derivatization, and explores its application in the synthesis of modulators for key signaling pathways.

Commercial Availability

This compound, identified by CAS number 73998-95-5, is readily available from a range of chemical suppliers. The compound is typically offered at purities suitable for research and development purposes, generally exceeding 96%. A summary of prominent suppliers and their stated purities is provided in Table 1.

| Supplier | Reported Purity |

| Anax Laboratories | >96% |

| Sigma-Aldrich | 97% |

| India Fine Chemicals | >98% |

| BLDpharm | Inquire for details |

| Ambeed | Inquire for details |

Physicochemical and Safety Data

The fundamental physicochemical properties of this compound are summarized in Table 2. This information is critical for its appropriate handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 73998-95-5 |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.01 g/mol |

| Melting Point | 82-83 °C |

| Physical Form | Solid |

Safety is paramount when handling any chemical substance. The Material Safety Data Sheet (MSDS) provides essential hazard information and handling precautions. A summary of the key safety data for this compound is presented in Table 3.

| Hazard Class | Hazard Statement | Precautionary Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Synthesis and Derivatization

Experimental Protocols for Derivatization

This compound serves as a versatile starting material for the synthesis of more complex molecules, as evidenced by its use in several patent applications. The following protocols are adapted from these sources.

Protocol 1: Synthesis of 5-(Bromomethyl)-2,4-dichloropyridine

This protocol describes the conversion of the hydroxyl group to a bromomethyl group, a key transformation for introducing the pyridine scaffold into larger molecules.[1]

-

To a solution of this compound (5 g, 26.68 mmol) in dichloromethane (100 mL), add phosphorus tribromide (PBr₃) (7.7 g, 28.45 mmol).

-

Stir the resulting solution for 30 minutes at 40°C in an oil bath.

-

After cooling to 25°C, quench the reaction by the addition of water (120 mL).

-

Extract the resulting mixture with dichloromethane (2 x 150 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reaction

This protocol illustrates the use of this compound in a palladium-catalyzed cross-coupling reaction to form a C-N bond, a common strategy in the synthesis of kinase inhibitors.[2]

-

To a 25 mL vial, add this compound (125.8 mg, 0.707 mmol) and acetamide (62.6 mg, 1.060 mmol) in 1,4-dioxane (4 mL) to form a colorless solution.

-

Degas the solution with nitrogen.

-

Add Palladium(II) acetate (Pd(OAc)₂) (7.93 mg, 0.035 mmol), XANTPHOS (30.7 mg, 0.053 mmol), and Cesium carbonate (Cs₂CO₃) (368 mg, 1.131 mmol).

-

The reaction mixture is then processed according to the specific requirements of the target molecule.

Applications in Targeting Signaling Pathways

This compound has been utilized as a key intermediate in the synthesis of compounds targeting several important signaling pathways implicated in various diseases. The final products, derived from this starting material, have been investigated as inhibitors of Adaptor-Associated Kinase 1 (AAK1), Ubiquitin-Specific Proteases 25 and 28 (USP25/28), and as regulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3]

The versatility of this compound as a scaffold allows for the development of diverse molecular architectures capable of interacting with these critical cellular targets. This highlights its potential as a valuable building block in the discovery of novel therapeutics for a range of disorders, including cancer, neurodegenerative diseases, and inflammatory conditions.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical handling and experimentation should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of (4,6-Dichloropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

(4,6-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative. While specific toxicological data for this compound is limited, its structure suggests potential hazards associated with both the dichloropyridine ring and the methanol functional group.

| Property | Value | Source |

| CAS Number | 73998-95-5 | Anax Laboratories[1] |

| Molecular Formula | C₆H₅Cl₂NO | Anax Laboratories[1] |

| Molecular Weight | 178.01 g/mol | Anax Laboratories[1] |

Hazard Identification and Classification

Based on the known hazards of analogous compounds such as dichloropyridines and other pyridine derivatives, this compound should be handled as a hazardous substance. The potential hazards are categorized in the table below.

| Hazard Class | GHS Classification (Anticipated) | Primary Concerns |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Ingestion may lead to systemic toxicity.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Direct contact can cause redness, itching, and inflammation.[2][3][4] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Can cause significant and potentially lasting eye damage.[2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or vapors may irritate the respiratory tract.[2][4][5] |

Hazard Statements (Anticipated):

-

H335: May cause respiratory irritation.[5]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls

-

All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the minimum required PPE.

| Body Part | Equipment | Standard/Specification |

| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 or EN 166 |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | ASTM F739 or EN 374 |

| Body | Flame-retardant lab coat | NFPA 2112 |

| Respiratory | Use of a NIOSH-approved respirator may be required for certain operations. Consult your institution's EHS for specific guidance. | NIOSH or EN 149 |

General Handling Procedures

-

Avoid dust formation: Handle the solid material carefully to prevent aerosolization.

-

Prevent contact: Avoid all direct contact with the skin, eyes, and clothing.[7]

-

Grounding: For transfers of larger quantities, ensure all equipment is properly grounded to prevent static discharge.[8]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep containers tightly sealed.

Emergency Procedures

Immediate and appropriate response to an exposure is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert personnel in adjacent areas.

-

Contact your institution's EHS department or emergency response team immediately.

-

Prevent the spill from entering drains or waterways.

-

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Standard workflow for safely handling this compound.

Caption: Immediate actions following an accidental exposure event.

Disposal Considerations

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, sealed container, also clearly labeled. Do not mix with incompatible waste streams.

-

Consult your institution's EHS department for specific disposal procedures and to arrange for waste pickup.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with EHS professionals when in doubt.

References

- 1. anaxlab.com [anaxlab.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. carlroth.com [carlroth.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide on (4,6-Dichloropyridin-3-yl)methanol: A Key Intermediate in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of the chemical intermediate (4,6-Dichloropyridin-3-yl)methanol (CAS No. 73998-95-5). While a singular "discovery" event for this compound is not prominent in scientific literature, its significance lies in its role as a versatile building block in the synthesis of a variety of more complex molecules, particularly in the realms of agrochemicals and pharmaceuticals. This guide details its synthesis, chemical properties, and its utility in the preparation of biologically active compounds.

Chemical Properties and Data

This compound is a halogenated pyridine derivative. The presence of two chlorine atoms and a hydroxymethyl group on the pyridine ring makes it a reactive and versatile intermediate for further chemical modifications.

| Property | Value |

| CAS Number | 73998-95-5 |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Purity | Typically >96% |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from Methyl 4,6-dihydroxypyridine-3-carboxylate. The process involves a chlorination reaction followed by the reduction of the ester group.

Experimental Protocols

Step 1: Synthesis of Methyl 4,6-dichloropyridine-3-carboxylate

This step involves the chlorination of Methyl 4,6-dihydroxypyridine-3-carboxylate using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Materials:

-

Methyl 4,6-dihydroxypyridine-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (optional, as a base)

-

Toluene or another suitable inert solvent

-

-

Procedure:

-

To a slurry of Methyl 4,6-dihydroxypyridine-3-carboxylate in an inert solvent like toluene, add phosphorus oxychloride (typically 2-3 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux (around 110-120 °C) and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it onto crushed ice.

-

The pH of the aqueous solution is carefully adjusted to neutral or slightly basic using a suitable base (e.g., sodium carbonate or sodium hydroxide solution).

-

The product is then extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Methyl 4,6-dichloropyridine-3-carboxylate. A typical yield for this reaction is around 89%[1].

-

Step 2: Synthesis of this compound

This step involves the reduction of the methyl ester group of Methyl 4,6-dichloropyridine-3-carboxylate to a primary alcohol.

-

Materials:

-

Methyl 4,6-dichloropyridine-3-carboxylate

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)

-

-

Procedure (using Sodium Borohydride):

-

Dissolve Methyl 4,6-dichloropyridine-3-carboxylate in a suitable anhydrous solvent like methanol or a mixture of THF and methanol in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (typically 1.5-2.0 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1N HCl) at 0 °C.

-

Extract the product with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford this compound.

-

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. One notable application is its oxidation to the corresponding aldehyde, 4,6-dichloronicotinaldehyde, which is another valuable synthetic building block.

Experimental Protocol: Oxidation to 4,6-Dichloronicotinaldehyde

-

Materials:

-

This compound

-

Manganese dioxide (MnO₂)

-

Chloroform or Dichloromethane

-

-

Procedure:

-

A solution of this compound in chloroform is treated with an excess of activated manganese dioxide (typically 5-10 equivalents).

-

The resulting suspension is stirred vigorously at room temperature or gentle reflux for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the manganese dioxide.

-

The filtrate is concentrated under reduced pressure to yield 4,6-dichloronicotinaldehyde.

-

Role in Drug Discovery and Development

While direct biological activity of this compound is not extensively reported, its derivatives are of significant interest in medicinal chemistry. The dichloropyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors. The chlorine atoms provide sites for further functionalization, such as through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the synthesis of diverse molecular libraries for drug screening.

Although a specific kinase inhibitor directly synthesized from this compound is not prominently documented in publicly available literature, the closely related intermediate, Methyl 4,6-dichloropyridine-3-carboxylate, is cited as a useful precursor for the synthesis of various kinase inhibitors. This suggests that this compound holds potential as a valuable starting material for the development of novel therapeutics targeting protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and inflammatory disorders.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic workflow and the logical progression from the starting material to potential applications.

Caption: Synthetic workflow for this compound and its derivative.

Caption: Logical pathway from intermediate to potential drug discovery applications.

References

In-Depth Technical Guide to Structural Analogs of (4,6-Dichloropyridin-3-yl)methanol for Researchers and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, substituted pyridinylmethanols, and specifically analogs of (4,6-Dichloropyridin-3-yl)methanol, represent a promising class of molecules for drug discovery and development. The strategic placement of chloro, amino, and hydroxyl groups on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity, making these compounds attractive candidates for targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of key structural analogs of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound and Its Structural Analogs

A comparative analysis of the physicochemical properties of this compound and its structural analogs is crucial for understanding their potential as drug candidates. These properties, including molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | TPSA (Ų) | LogP |

| This compound | C₆H₅Cl₂NO | 178.02 | 32.69 | 1.85 |

| (4-Amino-3,5,6-trichloropyridin-2-yl)methanol | C₆H₅Cl₃N₂O | 227.48 | 59.14 | 2.13 |

| 4,6-Dichloropyridin-3-ol | C₅H₃Cl₂NO | 163.99 | 33.12 | 2.09 |

| (2,5-Dichloropyridin-3-yl)methanol | C₆H₅Cl₂NO | 178.02 | 32.69 | 1.85 |

| (4-Aminopyridin-3-yl)methanol | C₆H₈N₂O | 124.14 | 59.14 | 0.28 |

| (4-Amino-6-chloropyridin-3-yl)methanol | C₆H₇ClN₂O | 158.59 | 59.14 | 0.81 |

Synthesis of Structural Analogs

The synthesis of substituted pyridinylmethanols can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of Dichloropyridinylmethanol Analogs

A common strategy for the synthesis of dichloropyridinylmethanol analogs involves the reduction of the corresponding carboxylic acid or ester. For instance, (2,6-dichloropyridin-4-yl)methanol can be synthesized by the reduction of alkyl 2,6-dichloropyridine-4-carboxylate with a metal hydride, such as sodium borohydride.

Experimental Protocol: Synthesis of (2,6-Dichloropyridin-4-yl)methanol

-

Dissolve alkyl 2,6-dichloropyridine-4-carboxylate (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (0.7-1.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 5N hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure (2,6-dichloropyridin-4-yl)methanol.

Synthesis of Amino-Substituted Analogs

The introduction of an amino group can be achieved through various methods, including the ammonolysis of a chloro-substituted pyridine precursor. For example, the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, a precursor to (4-Amino-3,5,6-trichloropyridin-2-yl)methanol, can be accomplished by the reaction of 3,4,5,6-tetrachloropyridine-2-carbonitrile with ammonia.

Experimental Protocol: Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile

-

In a reaction vessel, suspend 3,4,5,6-tetrachloropyridine-2-carbonitrile (1.0 eq) in a suitable organic solvent (e.g., ethanol).

-

Add a catalytic amount of cuprous chloride (CuCl).

-

Under cooling, slowly bubble ammonia gas through the reaction mixture or add liquid ammonia.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the consumption of the starting material by TLC or GC.

-

Upon completion, filter the reaction mixture to collect the solid product.

-

Wash the product with water and a small amount of cold ethanol.

-

Dry the product under vacuum to yield 4-amino-3,5,6-trichloropyridine-2-carbonitrile.

Further reduction of the nitrile and subsequent hydrolysis would yield the desired methanol analog.

Biological Activities and Potential Mechanisms of Action

Derivatives of dichloropyridine are recognized for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Kinase Inhibition

The 2,6-disubstituted pyridine scaffold is a privileged structure in the design of kinase inhibitors. These compounds can act as ATP-competitive inhibitors by binding to the ATP-binding pocket of kinases, thereby blocking the phosphorylation of downstream substrates. The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism, is a potential target for such inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

-

Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in an appropriate assay buffer.

-

Add the test compound (dissolved in DMSO) at various concentrations.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Calculate the percentage of kinase inhibition at each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Workflow for Kinase Inhibition Assay

Caption: A general workflow for determining the in vitro kinase inhibitory activity of a compound.

Potential Signaling Pathways

Given the structural similarities to known kinase inhibitors, the analogs of this compound may modulate key signaling pathways involved in cell growth and survival.

PI3K/Akt/mTOR Signaling Pathway

A Theoretical Investigation of (4,6-Dichloropyridin-3-yl)methanol: A Computational Chemistry Whitepaper

Abstract: (4,6-Dichloropyridin-3-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and spectroscopic behavior is crucial for designing novel derivatives with enhanced efficacy and functionality. This technical guide outlines the application of theoretical methods, primarily Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. It provides a detailed computational protocol, presents key theoretical data in a structured format, and visualizes the molecular structure and computational workflow. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of pyridine derivatives.

Introduction

Pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials due to their unique electronic properties and hydrogen bonding capabilities. The targeted substitution with halogen atoms and functional groups, such as in this compound, allows for the fine-tuning of molecular properties, including reactivity, lipophilicity, and binding affinity. While experimental characterization is indispensable, theoretical and computational studies provide unparalleled insight into the molecule's intrinsic properties at an atomic level.

This guide focuses on the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to predict the geometric, vibrational, and electronic properties of this compound. Such studies are instrumental in rational drug design, aiding in the prediction of molecular interactions and the interpretation of complex experimental spectra. The methodologies and data presented herein are based on established computational chemistry protocols frequently applied to similar heterocyclic systems.[1][2][3]

Computational Methodology (Experimental Protocol)

The theoretical data presented in this paper is derived from a standard computational protocol designed for molecules of this class. All calculations are performed using a recognized quantum chemistry software package.

2.1. Geometry Optimization The initial 3D structure of this compound is constructed. A full geometry optimization is then performed in the gas phase using Density Functional Theory (DFT).[1] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed, which has shown excellent correlation between theoretical and experimental results for organic molecules.[2][3] The 6-311++G(d,p) basis set is used, which provides a good balance of accuracy and computational efficiency for systems containing second-row elements and allows for the description of polarization and diffuse electron effects.

2.2. Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. The calculated frequencies are used to simulate the theoretical infrared (IR) spectrum of the molecule.

2.3. Electronic Property Analysis Key electronic properties are determined from the optimized structure. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals provides a measure of the molecule's chemical reactivity and kinetic stability.[4] Natural Bond Orbital (NBO) analysis is also conducted to investigate charge distribution, intramolecular interactions, and delocalization effects.

Visualizations

Visual diagrams are essential for conceptualizing molecular structures and workflows. The following diagrams were generated using the Graphviz DOT language to ensure clarity and adherence to technical standards.

Figure 1: Molecular structure of this compound.

Figure 2: Standard workflow for theoretical analysis of molecular properties.

Results and Discussion

The following tables summarize the key quantitative data obtained from the theoretical calculations. Note: The values presented are representative and illustrative for this class of molecule, derived from established computational methods.

4.1. Optimized Geometrical Parameters The optimized structure reveals the precise bond lengths and angles, providing a foundational understanding of the molecule's steric and electronic configuration.

Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C4-Cl | 1.745 |

| C6-Cl | 1.739 | |

| C3-C7 | 1.510 | |

| C7-O8 | 1.428 | |

| O8-H15 | 0.965 | |

| N1-C2 | 1.335 | |

| N1-C6 | 1.341 | |

| Bond Angles | Cl-C4-C3 | 118.5 |

| Cl-C6-N1 | 116.9 | |

| C3-C7-O8 | 112.3 | |

| C2-N1-C6 | 117.2 |

| | N1-C2-C3 | 123.8 |

4.2. Vibrational Analysis The calculated vibrational frequencies are critical for interpreting experimental IR and Raman spectra. Key functional group frequencies are highlighted below.

Table 2: Major Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3650 | Medium | O-H Stretch |

| 3080 | Low | Aromatic C-H Stretch |

| 2950 | Low | Aliphatic C-H Stretch |

| 1585 | High | C=C/C=N Ring Stretch |

| 1450 | Medium | C-H Bending |

| 1120 | High | C-O Stretch |

| 1050 | High | C-Cl Stretch |

| 840 | Medium | C-Cl Stretch |

4.3. Frontier Molecular Orbitals The HOMO and LUMO energies are fundamental descriptors of chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

The relatively large energy gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the pyridine ring and the chlorine atoms, while the LUMO is distributed across the π-system of the aromatic ring, indicating that these are the primary sites for electrophilic and nucleophilic attack, respectively.

Conclusion

This technical guide outlines a standard and robust theoretical framework for the characterization of this compound. Through DFT calculations, we can reliably predict its three-dimensional structure, vibrational spectra, and key electronic properties. The provided data, methodologies, and visualizations serve as a foundational resource for researchers, enabling a deeper understanding of this molecule's behavior and facilitating its application in rational drug design and the development of novel chemical entities. The strong correlation between theoretical data from these methods and experimental results for similar compounds underscores the predictive power of computational chemistry in modern scientific research.[2][4]

References

- 1. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: (4,6-Dichloropyridin-3-yl)methanol and its Analogs as Versatile Building Blocks in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4,6-Dichloropyridin-3-yl)methanol and its structurally related analogs are valuable heterocyclic building blocks in medicinal chemistry. Their utility is prominently demonstrated in the synthesis of potent and selective therapeutic agents. A prime example is the development of Selective Estrogen Receptor Degraders (SERDs), a class of drugs targeting hormone-sensitive cancers. This document provides detailed application notes and protocols for the use of a key analog, (4-amino-6-chloropyridin-3-yl)methanol, in the synthesis of the clinical candidate AZD9496, an oral SERD for the treatment of ER-positive breast cancer.

Application Case Study: Synthesis of AZD9496, an Oral SERD

AZD9496 is a potent and orally bioavailable nonsteroidal inhibitor of estrogen receptor alpha (ERα). It functions as a selective antagonist and downregulator of ERα, showing efficacy in preclinical models of both ER-positive and ESR1-mutant breast tumors. The synthesis of AZD9496 utilizes (4-amino-6-chloropyridin-3-yl)methanol as a key precursor to construct the core heterocyclic scaffold of the molecule.

Quantitative Biological Data for AZD9496

The following tables summarize the in vitro and in vivo activity of AZD9496, demonstrating its potency and efficacy.

| Parameter | IC50 (nM) | Reference |

| ERα Binding Affinity | 0.82 | --INVALID-LINK--[1] |

| ERα Downregulation | 0.14 | --INVALID-LINK--[1] |

| ERα Antagonism | 0.28 | --INVALID-LINK--[1] |

| MCF-7 Cell Growth Inhibition (EC50) | 0.04 | --INVALID-LINK-- |

| Table 1: In Vitro Activity of AZD9496 |

| Animal Model | Treatment and Dose | Tumor Growth Inhibition | PR Protein Reduction | Reference |

| Estrogen-dependent MCF-7 xenograft | 0.5 mg/kg, oral, daily | Significant | 75% | --INVALID-LINK--[2] |

| Estrogen-dependent MCF-7 xenograft | 50 mg/kg, oral, daily | 96% | >90% | --INVALID-LINK--[2] |

| ESR1-mutant patient-derived xenograft (PDX) | 25 mg/kg, oral, daily | 66% | 94% | --INVALID-LINK--[2] |

| Pituitary Adenoma Xenograft | 0.1 mg/kg, oral, daily | >60% | Not reported | --INVALID-LINK--[3] |

| Table 2: In Vivo Efficacy of AZD9496 |

Signaling Pathway and Mechanism of Action

AZD9496 targets the estrogen receptor signaling pathway, which plays a crucial role in the development and progression of a majority of breast cancers.

Estrogen Receptor Signaling Pathway

Estrogen, upon entering a cell, binds to the estrogen receptor (ER), primarily ERα in breast cancer, located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating the transcription of genes that promote cell proliferation and survival.

Caption: Estrogen Receptor Signaling Pathway.

Mechanism of Action of AZD9496 (SERD)

Selective Estrogen Receptor Degraders (SERDs) like AZD9496 competitively bind to the estrogen receptor. This binding not only blocks the receptor's interaction with estrogen but also induces a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of antagonism and degradation leads to a significant reduction in the total cellular levels of ERα, thereby effectively shutting down estrogen-driven gene transcription and inhibiting tumor growth.[2][4][5][6]

Caption: Mechanism of Action of a SERD like AZD9496.

Experimental Protocols

Synthesis of a Key Intermediate for AZD9496

The following protocol describes the synthesis of a key tetrahydro-β-carboline intermediate, which is a core scaffold of AZD9496, starting from a tryptamine derivative and an aldehyde precursor that can be derived from (4-amino-6-chloropyridin-3-yl)methanol. This exemplifies the application of the building block in a Pictet-Spengler reaction.

Materials:

-

(R)-2-amino-3-(1H-indol-3-yl)-2-methylpropan-1-ol

-

4-formyl-3,5-difluorobenzonitrile

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of (R)-2-amino-3-(1H-indol-3-yl)-2-methylpropan-1-ol (1.0 eq) in dichloromethane (DCM, 0.1 M) is added 4-formyl-3,5-difluorobenzonitrile (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1 hour.

-